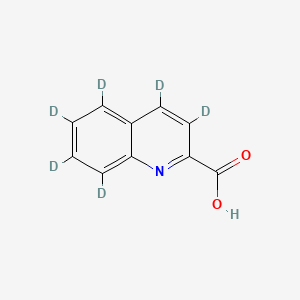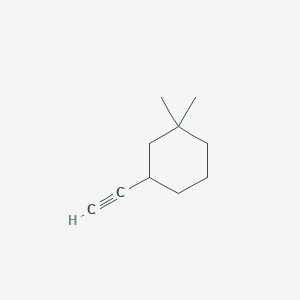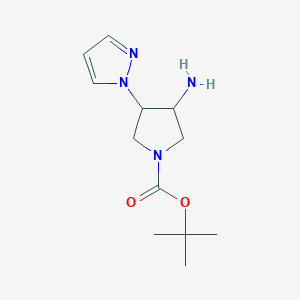![molecular formula C8H16ClN B12309790 rac-(1R,5S)-5-methyl-6-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B12309790.png)
rac-(1R,5S)-5-methyl-6-azabicyclo[3.2.1]octane hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-(1R,5S)-5-methyl-6-azabicyclo[321]octane hydrochloride is a bicyclic nitrogen-containing compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,5S)-5-methyl-6-azabicyclo[3.2.1]octane hydrochloride typically involves the construction of the bicyclic core followed by the introduction of the methyl group. One common method involves the use of a Diels-Alder reaction to form the bicyclic structure, followed by functional group transformations to introduce the nitrogen and methyl groups.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and specific reaction conditions to facilitate the formation of the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions
rac-(1R,5S)-5-methyl-6-azabicyclo[3.2.1]octane hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
rac-(1R,5S)-5-methyl-6-azabicyclo[3.2.1]octane hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex nitrogen-containing compounds.
Biology: This compound can be used in the study of biological systems, particularly in understanding the role of nitrogen-containing heterocycles in biological processes.
Industry: It can be used in the production of various chemicals and materials, particularly those requiring nitrogen-containing bicyclic structures.
Mechanism of Action
The mechanism of action of rac-(1R,5S)-5-methyl-6-azabicyclo[3.2.1]octane hydrochloride involves its interaction with specific molecular targets. The nitrogen atom in the bicyclic structure can form interactions with various biological molecules, influencing their activity. This compound may act on specific pathways, modulating the activity of enzymes or receptors involved in these pathways.
Comparison with Similar Compounds
Similar Compounds
- rac-(1R,3s,5S)-3-(4-Methoxyphenyl)-8-azabicyclo[3.2.1]octane hydrochloride
- rac-(1R,3s,5S)-3-(3-Methoxyphenyl)-8-azabicyclo[3.2.1]octane
- (1R,3s,5S)-3-(3-Chloro-4-methylphenyl)-8-azabicyclo[3.2.1]octane hydrochloride
Uniqueness
rac-(1R,5S)-5-methyl-6-azabicyclo[3.2.1]octane hydrochloride is unique due to its specific stereochemistry and the presence of a methyl group at the 5-position. This structural feature can influence its reactivity and interactions with biological molecules, making it distinct from other similar compounds.
Properties
Molecular Formula |
C8H16ClN |
|---|---|
Molecular Weight |
161.67 g/mol |
IUPAC Name |
5-methyl-6-azabicyclo[3.2.1]octane;hydrochloride |
InChI |
InChI=1S/C8H15N.ClH/c1-8-4-2-3-7(5-8)6-9-8;/h7,9H,2-6H2,1H3;1H |
InChI Key |
FZIMOFFKGCINLT-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCCC(C1)CN2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![rac-(3aR,6aR)-3a-(trifluoromethyl)-hexahydro-2H-1lambda6-thieno[2,3-c]pyrrole-1,1-dione, cis](/img/structure/B12309737.png)
![4'-bis(3,5-ditert-butylphenyl)phosphanyl-N-(pyridin-2-ylmethyl)-3,3'-spirobi[1,2-dihydroindene]-4-amine](/img/structure/B12309743.png)

![{hexahydro-2H-cyclopenta[b]furan-3a-ylmethyl}(methyl)amine hydrochloride, cis](/img/structure/B12309752.png)

![2-[8-(Benzyloxy)imidazo[1,2-a]pyridin-2-yl]ethan-1-amine dihydrochloride](/img/structure/B12309755.png)




![N-[(2R)-2-(ethylamino)propyl]benzamide](/img/structure/B12309776.png)
![rac-(1R,4R,6S)-6-phenyl-2-azabicyclo[2.2.1]heptane, exo](/img/structure/B12309789.png)


